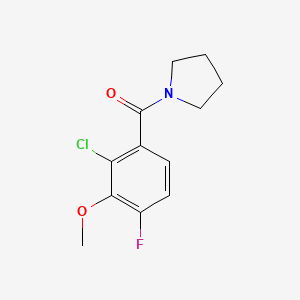

(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone

Description

Properties

Molecular Formula |

C12H13ClFNO2 |

|---|---|

Molecular Weight |

257.69 g/mol |

IUPAC Name |

(2-chloro-4-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C12H13ClFNO2/c1-17-11-9(14)5-4-8(10(11)13)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |

InChI Key |

LJTYIZPPZHAIFE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)C(=O)N2CCCC2)F |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Functionalization

The substituted benzene ring is prepared via electrophilic aromatic substitution and nucleophilic aromatic substitution reactions, often starting from simpler chlorofluorobenzene derivatives.

- For example, starting from 2-chloro-4-fluorobenzene derivatives, the methoxy group is introduced via nucleophilic aromatic substitution using sodium methoxide or methanol under basic conditions.

- Nitration and subsequent reduction or other functional group manipulations may be employed to install or modify substituents before final methoxy substitution.

A representative example from a related compound synthesis shows:

Formation of the Amide Linkage

The key step is the coupling of the substituted benzoyl derivative with pyrrolidine to form the amide bond.

- Method A: Direct Acylation

The substituted benzoyl chloride is prepared from the corresponding carboxylic acid by reaction with thionyl chloride (SOCl2) or oxalyl chloride. This acid chloride is then reacted with pyrrolidine in the presence of a base (e.g., triethylamine) to afford the amide. - Method B: Coupling Reagents

Alternatively, amide bond formation can be achieved via carbodiimide-mediated coupling (e.g., EDCI, HATU) of the substituted benzoic acid with pyrrolidine under mild conditions. This method avoids the need to isolate the acid chloride and can improve yields and selectivity.

Representative Synthetic Route (Literature-Informed)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Aromatic substitution | 2-chloro-4-fluorobenzene + NaOCH3 (methoxide) | Introduction of methoxy group at position 3 |

| 2 | Conversion to acid chloride | SOCl2, reflux | Formation of 2-chloro-4-fluoro-3-methoxybenzoyl chloride |

| 3 | Amide bond formation | Pyrrolidine, base (Et3N), solvent (DCM or THF) | Formation of this compound |

Alternative and Advanced Methods

Microwave-Assisted Coupling

Microwave irradiation has been reported to accelerate amide bond formation between aromatic acid derivatives and amines, potentially improving yields and reducing reaction times.

Purification and Characterization

- Purification is commonly achieved by silica gel column chromatography using ethyl acetate/petroleum ether mixtures.

- Characterization includes NMR (1H, 13C), LC-MS, and HPLC to confirm purity and structure.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting Material | 2-chloro-4-fluorobenzene derivatives | Commercially available or synthesized |

| Methoxy substitution | NaOCH3 or MeOH, reflux or heating | Nucleophilic aromatic substitution |

| Acid chloride formation | SOCl2, reflux, inert atmosphere | Converts acid to reactive acyl chloride |

| Amide coupling reagent | Pyrrolidine, base (Et3N), solvent (DCM, THF) | Room temp to reflux, 1-24 h |

| Yield | 50-80% (varies with method and scale) | Purification by chromatography |

| Purification | Silica gel chromatography (ethyl acetate/petroleum ether) | Ensures high purity |

| Characterization | NMR, LC-MS, HPLC | Confirms structure and purity |

Summary of Research Findings and Considerations

- The preparation of this compound relies on well-established aromatic substitution and amide coupling chemistry.

- Use of activated acid derivatives (acid chlorides) is common for efficient amide bond formation.

- Alternative coupling strategies using carbodiimide reagents or microwave assistance can optimize yields and reaction times.

- Purification and rigorous characterization are essential to confirm the integrity of the compound for research applications.

- While direct literature on this exact compound is limited, analogous compounds and general aromatic amide synthesis protocols provide a robust foundation for its preparation.

Chemical Reactions Analysis

Substitution Reactions

The chloro, fluoro, and methoxy groups on the aromatic ring participate in nucleophilic and electrophilic substitution reactions.

Key Reactions:

-

Chloro Substitution : The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Fluoro Substitution : Fluorine at position 4 is less reactive than chlorine but can be replaced under high-temperature or catalytic conditions.

-

Methoxy Group Reactions : The methoxy group at position 3 is susceptible to demethylation under acidic conditions (e.g., HBr/AcOH) to form a hydroxyl derivative .

Example Conditions and Products:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its aryl halide functionality.

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>3</sub>PO<sub>4</sub> yields biaryl derivatives .

Example Protocol:

| Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|---|

| 4-MeO-C<sub>6</sub>H<sub>4</sub>B(OH)<sub>2</sub> | Pd(dba)<sub>2</sub> | PPh<sub>3</sub> | K<sub>3</sub>PO<sub>4</sub> | THF/H<sub>2</sub>O | 89% |

Mechanism :

-

Oxidative addition of the aryl chloride to Pd(0).

-

Transmetalation with the boronic acid.

Reduction and Oxidation

The ketone group and aromatic substituents undergo redox transformations.

Reduction :

-

The carbonyl group is reduced to a secondary alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub> .

-

Selective reduction of the pyrrolidine ring is not observed under standard conditions.

Oxidation :

-

The methoxy group can be oxidized to a carbonyl group using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, though this is less common due to competing side reactions.

Representative Data:

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at activated positions.

Key Observations:

-

Chloro Group : Reacts preferentially over fluorine due to better leaving-group ability.

-

Ortho/Meta Directors : The methoxy group directs substitution to the para position relative to itself .

Experimental Example :

-

Reaction with morpholine in DMF at 120°C replaces chlorine with a morpholino group (yield: 68%).

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring undergoes alkylation or acylation at the nitrogen atom.

Reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | CH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>N | N-Acetylpyrrolidine derivative | 82% | |

| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF | N-Benzyl derivative | 75% |

Scientific Research Applications

(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro, fluoro, and methoxy substituents may play a role in binding to these targets, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

The compound is compared to structurally analogous methanone derivatives, focusing on substituent effects, heterocyclic ring systems, and biological relevance. Key examples include:

Substituent Variations on the Aromatic Ring

| Compound Name | Substituents on Phenyl Ring | Heterocyclic Ring | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone | 2-Cl, 4-F, 3-OCH₃ | Pyrrolidine | ~269.7 | Hypothesized CNS activity |

| (3-Chloro-4-fluorophenyl)(piperidin-1-yl)methanone (Compound 36, ) | 3-Cl, 4-F | Piperidine | 443 (ESI+) | β-Arrestin-biased 5-HT1A agonist |

| 4-(3-Chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-ylmethanone () | 3-Cl, 4-OCH₃ | Pyrrolidine | CAS: 861211-52-1 | Discontinued; structural analog |

| (4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone () | 4-F (on both phenyl and piperazine) | Piperazine | ~357.8 | Dual fluorination for enhanced binding |

Key Observations :

- Fluorine Impact: Fluorine at the 4-position may enhance lipophilicity and membrane permeability relative to non-fluorinated analogs (e.g., ).

- Heterocyclic Ring : Pyrrolidine’s five-membered ring offers conformational rigidity, whereas piperidine (six-membered) and morpholine (oxygen-containing) in analogs () may alter solubility and target engagement.

Biological Activity

The compound (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : 438.9 g/mol

- Chemical Structure : The compound features a substituted phenyl ring with both chloro and fluoro groups, along with a pyrrolidine moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the methanone via acylation.

- Introduction of the pyrrolidine ring through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer activity . For instance, pyrrolidine derivatives have shown efficacy against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

These compounds often act by inducing apoptosis and inhibiting cell proliferation through various signaling pathways, such as the PI3K/Akt and MAPK pathways .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that:

- It exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus.

- The minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL for effective strains .

The proposed mechanisms underlying the biological activities include:

- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation.

- Disruption of Membrane Integrity : The presence of halogen substituents enhances the lipophilicity of the molecule, allowing it to disrupt bacterial membranes effectively.

Study 1: Anticancer Efficacy

In a controlled study, a series of pyrrolidine derivatives were synthesized and tested against various cancer cell lines. The results demonstrated a marked decrease in cell viability correlated with increased concentrations of the compound .

Study 2: Antimicrobial Assessment

A comprehensive evaluation was performed on several pyrrolidine derivatives, including this compound. The study reported significant antibacterial activity against multiple strains, highlighting its potential as a therapeutic agent in infectious diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 438.9 g/mol |

| Anticancer Activity (MIC) | 0.0039 - 0.025 mg/mL |

| Primary Target Bacteria | Staphylococcus aureus |

Q & A

Q. What are the standard synthetic routes for (2-chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone?

The compound can be synthesized via Friedel-Crafts acylation or coupling reactions. A typical procedure involves reacting a pre-functionalized aryl halide (e.g., 2-chloro-4-fluoro-3-methoxybenzoyl chloride) with pyrrolidine in the presence of a Lewis acid catalyst (e.g., AlCl₃). Column chromatography on silica gel is often used for purification, with hexanes/ethyl acetate as eluents . For example, similar derivatives achieved 71% yield using a 4:1 molar ratio of phenol to enone precursor under optimized conditions .

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and data collected using a Bruker diffractometer. Software suites like Bruker SAINT process intensity data, while ShelXT/ShelXL solve and refine structures. Hydrogen atoms are idealized as riding atoms with isotropic displacement parameters (Uiso = 1.2×Ueq of parent atoms). Olex2 is used for visualization .

Q. What safety protocols are recommended for handling this compound?

Safety Data Sheets (SDS) for structurally similar compounds emphasize:

- Use of PPE (gloves, lab coat, goggles).

- Fume hoods for handling powders to avoid inhalation.

- Waste segregation and disposal via certified hazardous waste contractors.

- Emergency contact protocols (e.g., 1-800-633-8253 in the U.S.) .

Advanced Research Questions

Q. How can diastereomeric mixtures of related methanone derivatives be resolved?

Diastereomers (e.g., dr 6:1 in some cases) are separable via preparative HPLC with chiral columns or recrystallization in polar solvents (e.g., ethanol/water). For example, silica gel chromatography with gradient elution (hexanes:EtOAc from 3:1 to 1:1) effectively isolates major diastereomers .

Q. How to address conflicting crystallographic data in structurally similar compounds?

Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent interactions. Strategies include:

- Re-refining data with alternative models (e.g., twin refinement).

- Comparing thermal displacement parameters (Ueq) to identify disordered regions.

- Validating with DFT calculations (e.g., Gaussian09) to match theoretical and experimental geometries .

Q. What methodologies are used to study structure-activity relationships (SAR) for bioactivity?

- Synthetic modifications : Introduce substituents at the chloro, fluoro, or methoxy positions and test in bioassays (e.g., enzyme inhibition).

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases).

- Pharmacophore mapping : Identify critical functional groups (e.g., pyrrolidine’s H-bonding capability) using Schrödinger Suite .

Q. How to optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for greener chemistry.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C).

- In situ monitoring : Use FTIR or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.